

# Application Notes and Protocols: Norrish-Yang Cyclization of Aryl-Cyclobutyl Ketones

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## Compound of Interest

Compound Name: *Cyclobutyl methyl ketone*

Cat. No.: *B1346604*

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## Introduction

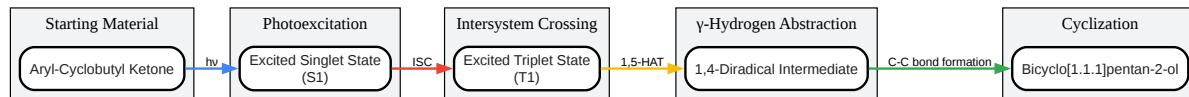
The Norrish-Yang cyclization is a powerful photochemical reaction that enables the synthesis of cyclobutanols through the intramolecular abstraction of a  $\gamma$ -hydrogen by an excited carbonyl group. This reaction proceeds via a 1,4-diradical intermediate, which then cyclizes to form a new carbon-carbon bond, yielding a four-membered ring. Specifically, the Norrish-Yang cyclization of aryl-cyclobutyl ketones provides an efficient route to synthesize bicyclo[1.1.1]pentan-2-ol derivatives. These highly strained bicyclic structures are of significant interest in medicinal chemistry and drug development as they can serve as bioisosteres for aromatic rings, improving physicochemical properties of drug candidates.

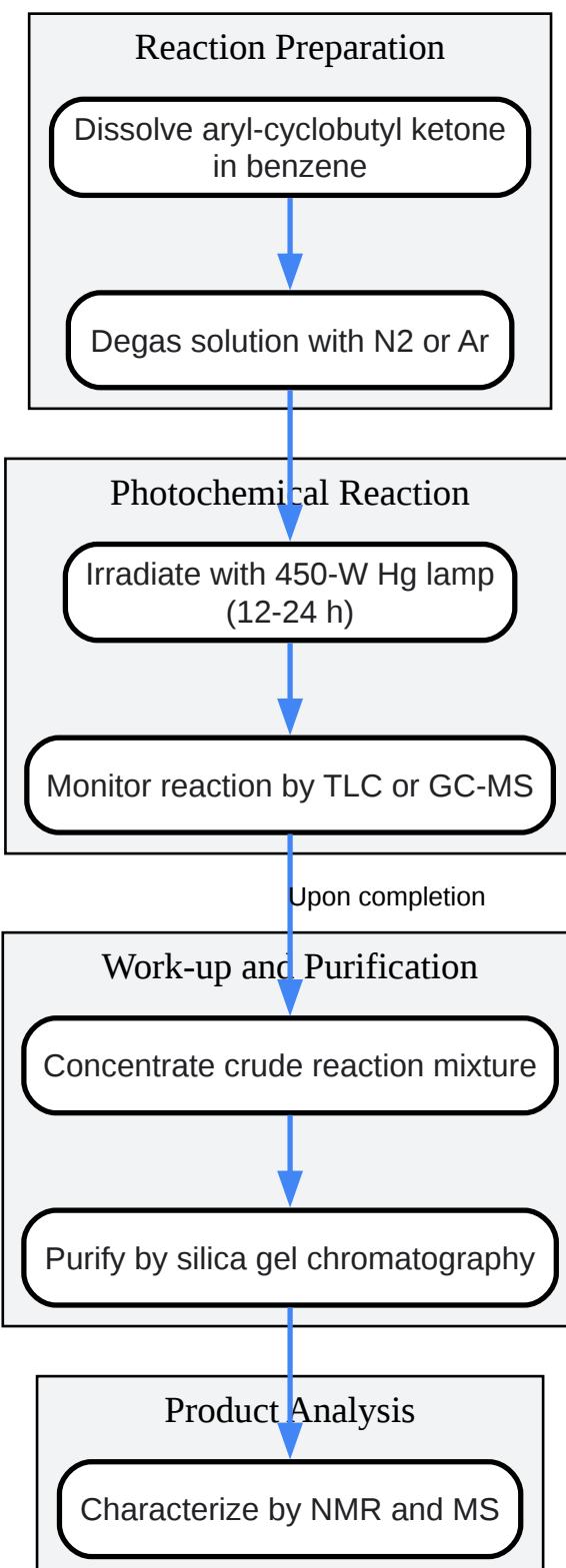
This document provides a detailed protocol for an optimized Norrish-Yang cyclization of aryl-cyclobutyl ketones, based on the findings of Fan et al. (2023). The protocol outlines the experimental setup, reaction conditions, and purification procedures. Additionally, a summary of reaction yields for various substrates is presented to guide researchers in applying this methodology.

## Reaction Mechanism

The Norrish-Yang cyclization is a type of Norrish Type II reaction. The generally accepted mechanism involves the following key steps:

- Photoexcitation: The aryl-cyclobutyl ketone absorbs a photon, promoting an electron from a non-bonding orbital ( $n$ ) to an anti-bonding  $\pi$ -orbital ( $\pi^*$ ), forming an excited singlet state.
- Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to form a more stable, longer-lived triplet state.
- Intramolecular Hydrogen Abstraction: The excited triplet state ketone abstracts a hydrogen atom from the  $\gamma$ -position on the cyclobutyl ring, forming a 1,4-diradical intermediate.
- Cyclization: The 1,4-diradical intermediate then undergoes cyclization to form the bicyclo[1.1.1]pentan-2-ol product.



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